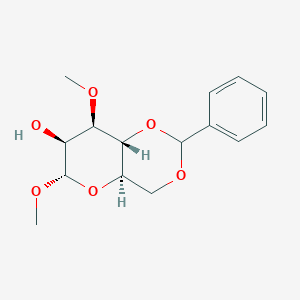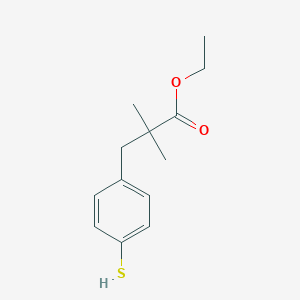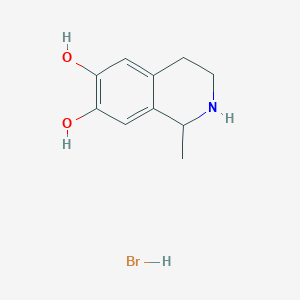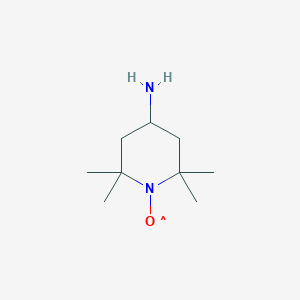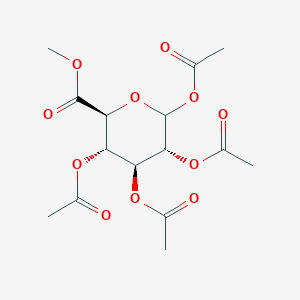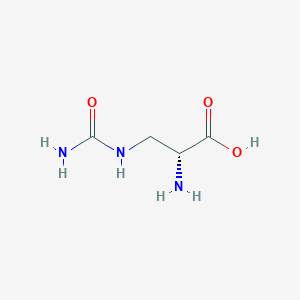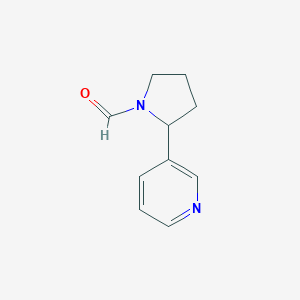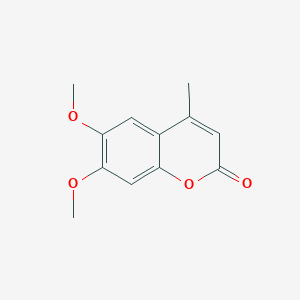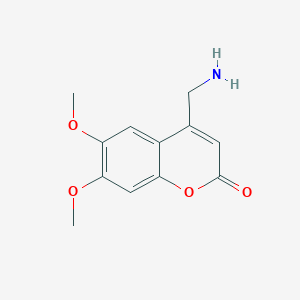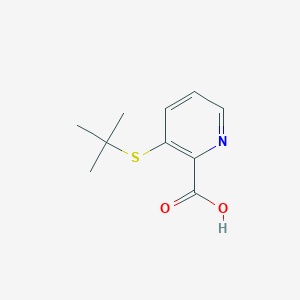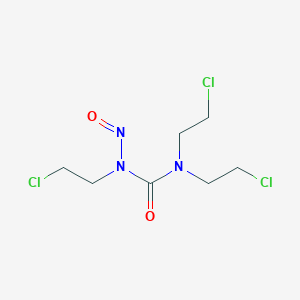
N-NITROSOTRIS-(2-CHLOROETHYL)UREA
描述
It belongs to the class of nitrosourea compounds, which are known for their potent anticancer activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- typically involves the reaction of urea with nitrosating agents and chloroethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced technologies and equipment helps in optimizing the reaction conditions and scaling up the production.
化学反应分析
Types of Reactions
Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may yield amine derivatives.
科学研究应用
Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- has diverse applications in scientific research:
Chemistry: It is used in studies involving catalytic reactions and the synthesis of complex organic molecules.
Biology: It is used to study biological processes and interactions at the molecular level.
Medicine: It is widely used in chemotherapy for treating various types of cancer.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by alkylating DNA and RNA, leading to the disruption of cellular processes and ultimately cell death. The molecular targets include guanine bases in DNA, which form cross-links that inhibit DNA replication and transcription. The pathways involved include the activation of DNA repair mechanisms and the induction of apoptosis.
相似化合物的比较
Similar Compounds
N-Nitrosotris(2-chloroethyl)urea: This compound shares similar chemical properties and applications but may differ in its potency and specific uses.
1,3-Bis(2-chloroethyl)-1-nitrosourea: Another nitrosourea compound with similar anticancer activity but different pharmacokinetic properties.
Uniqueness
Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- is unique due to its specific chemical structure, which allows it to effectively cross the blood-brain barrier and target brain tumors. Its ability to form cross-links in DNA makes it a potent chemotherapeutic agent.
属性
IUPAC Name |
1,1,3-tris(2-chloroethyl)-3-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl3N3O2/c8-1-4-12(5-2-9)7(14)13(11-15)6-3-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNCVMRJCUYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219175 | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69113-01-5 | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is NTCU used in LSCC research?
A: NTCU is a potent carcinogen that induces LSCC in mice, making it a valuable tool for studying this cancer subtype. The tumors generated in this model exhibit a high mutation rate similar to human non-small cell lung cancer, including a similar pattern of nonsynonymous mutations. [] This makes the model particularly relevant for translational research aiming to develop and test new LSCC treatments. []
Q2: Are there differences in NTCU sensitivity across different mouse strains?
A: Yes, research has shown significant variation in NTCU sensitivity among different mouse strains. For example, NIH Swiss mice demonstrate a higher incidence of LSCC and lower mortality compared to Black Swiss and FVB mice when exposed to NTCU. [] This highlights the importance of careful strain selection when designing experiments using this model. Additionally, female mice exhibit a higher grade and incidence of preinvasive lesions and LSCC compared to males. []
Q3: How does LRIG1, a negative regulator of EGFR, factor into NTCU-induced LSCC?
A: Research suggests that LRIG1 plays a crucial role in airway homeostasis. [, ] LRIG1 is expressed by a subset of airway basal cells, which are believed to be the origin of LSCC. [] Studies using Lrig1 EGFP-ires-CreERT2 mice have shown that LRIG1-expressing basal cells demonstrate increased colony-forming capacity, spheroid formation, and proliferation compared to LRIG1-negative cells. [, ] Furthermore, in a murine model, LRIG1 loss promotes larger lesion development following NTCU application. [] This suggests that LRIG1 loss might contribute to LSCC development by disrupting normal airway homeostasis and promoting uncontrolled cell proliferation.
Q4: What are the limitations of using NTCU in LSCC research?
A4: While NTCU provides a valuable model for LSCC, it's essential to acknowledge its limitations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


